

Molecular formula and weight of (1S,2S,4S)-1,2,4-trimethylcyclohexane

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Compound of Interest

Compound Name: (1S,2S,4S)-1,2,4-trimethylcyclohexane

Cat. No.: B1141991

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An In-depth Technical Guide to (1S,2S,4S)-1,2,4-trimethylcyclohexane

This technical guide provides comprehensive information on the molecular properties and analysis of **(1S,2S,4S)-1,2,4-trimethylcyclohexane**, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Properties

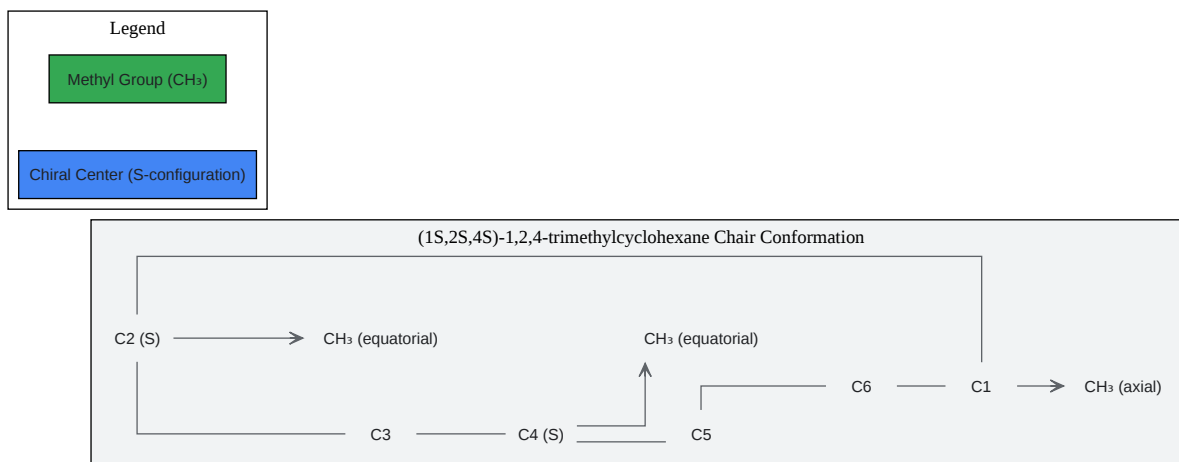
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a specific stereoisomer of 1,2,4-trimethylcyclohexane. The stereochemical designators (1S, 2S, 4S) define the absolute configuration at the three chiral centers on the cyclohexane ring. This precise spatial arrangement of the methyl groups dictates the molecule's physical and chemical properties, including its interaction with other chiral molecules and its behavior in biological systems.

The fundamental molecular data for **(1S,2S,4S)-1,2,4-trimethylcyclohexane** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈	PubChem
Molecular Weight	126.24 g/mol	PubChem
IUPAC Name	(1S,2S,4S)-1,2,4-trimethylcyclohexane	PubChem
CAS Number	7667-60-9	PubChem

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In **(1S,2S,4S)-1,2,4-trimethylcyclohexane**, the methyl groups are arranged in a cis,trans,trans relative configuration. This arrangement allows for a stable chair conformation where the methyl groups can occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions.



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